TRPV1 Antagonist Potency Within the Benzothiazole Amide Series
Benzothiazole amides, including 4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, were profiled as TRPV1 antagonists in a recombinant human TRPV1 calcium flux assay. The parent benzothiazole amide scaffold yielded compounds with IC50 values in the low nanomolar range after optimization of the benzamide substituent [1]. The 4-cyano substituent is expected to enhance potency relative to unsubstituted benzamide analogs by providing an additional hydrogen-bond acceptor interaction, consistent with SAR trends observed in the series.
| Evidence Dimension | TRPV1 antagonism (IC50 in recombinant human TRPV1 assay) |
|---|---|
| Target Compound Data | Expected low nanomolar IC50 based on series SAR; exact data for this specific compound not publicly available. |
| Comparator Or Baseline | Unsubstituted benzamide analog (R = H): approximately 10- to 100-fold lower potency based on reported SAR in Besidski et al. 2012. |
| Quantified Difference | Estimated 1–2 log unit improvement in potency conferred by 4-cyano substitution; precise quantitative comparison pending direct head-to-head data. |
| Conditions | Recombinant human TRPV1 calcium flux assay; HEK293 cells transiently expressing hTRPV1; agonist: capsaicin at EC80 concentration. |
Why This Matters
For researchers procuring a TRPV1 antagonist tool compound or lead, the 4-cyano substitution predicts superior target engagement at lower concentrations, reducing the risk of off-target effects due to high dosing.
- [1] Besidski Y, et al. Potent and orally efficacious benzothiazole amides as TRPV1 antagonists. Bioorg Med Chem Lett. 2012 Oct 1;22(19):6205-11. PMID: 22939234. View Source
